Ethyl heptafluorobutyrylacetate
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Overview
Description
Ethyl heptafluorobutyrylacetate is a fluorinated organic compound with the molecular formula C8H7F7O3 and a molecular weight of 284.13 g/mol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl heptafluorobutyrylacetate can be synthesized through the esterification of heptafluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl heptafluorobutyrylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptafluorobutyric acid.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed:
Oxidation: Heptafluorobutyric acid.
Reduction: Partially fluorinated butyrylacetates.
Substitution: Various substituted butyrylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl heptafluorobutyrylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated analogs of biological molecules.
Medicine: Research into drug development often employs this compound as a building block for fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl heptafluorobutyrylacetate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems and as a probe in biochemical studies .
Comparison with Similar Compounds
- Ethyl heptafluorobutanoylacetate
- Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
- Ethyl 2H,2H-perfluoro-3-oxohexanoate
Comparison: Ethyl heptafluorobutyrylacetate stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and resistance to oxidative degradation, making it particularly valuable in high-performance applications .
Properties
IUPAC Name |
ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGCMFZWEPCGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334416 |
Source
|
Record name | Ethyl heptafluorobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-62-9 |
Source
|
Record name | Ethyl heptafluorobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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